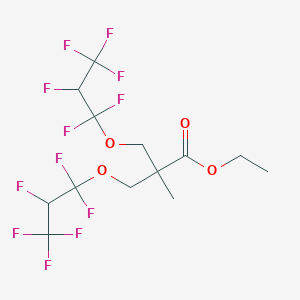
2-Nitro-5-(trifluoromethoxy)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(trifluoromethoxy)phenylacetic acid (2N5TFPAA) is an organic compound that has been used in a variety of scientific research applications. 2N5TFPAA is a nitro-containing compound that contains a trifluoromethoxy group attached to a phenylacetic acid moiety. It is a colorless solid that is soluble in organic solvents and is stable under normal laboratory conditions. The compound has been used in a variety of biological and chemical studies, and its structure and properties make it a useful tool in a variety of research applications.
Aplicaciones Científicas De Investigación
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)phenylacetic acid is not fully understood. It is believed that the nitro group of this compound interacts with the active site of the enzyme, leading to inhibition of its activity. Additionally, the trifluoromethoxy group may interact with the active site of the enzyme, leading to further inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a stable compound that is soluble in organic solvents, making it easy to use in experiments. Additionally, it is relatively inexpensive and widely available. One of the main limitations of this compound is that it is relatively toxic and should be handled with caution. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Nitro-5-(trifluoromethoxy)phenylacetic acid. One potential direction is to further investigate its mechanism of action and develop more effective inhibitors of acetylcholinesterase. Additionally, further research could be conducted to explore the effects of this compound on other enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to explore the effects of this compound on enzymes involved in the synthesis and metabolism of lipids and fatty acids. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Métodos De Síntesis
2-Nitro-5-(trifluoromethoxy)phenylacetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the nitration of trifluoromethoxybenzoic acid with nitric acid. This reaction yields this compound in a yield of around 70%. Other methods for the synthesis of this compound include the reaction of trifluoromethoxybenzaldehyde with nitric acid, and the reaction of trifluoromethoxybenzoyl chloride with nitrous acid.
Propiedades
IUPAC Name |
2-[2-nitro-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)18-6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKKIAQFMGQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
